molecular formula C28H25ClFN3O4S B11089177 Ethyl 4-[({3-[2-(4-chlorophenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate

Ethyl 4-[({3-[2-(4-chlorophenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate

Cat. No.: B11089177
M. Wt: 554.0 g/mol
InChI Key: RTOWBBIBKUVCFX-UHFFFAOYSA-N
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Description

Ethyl 4-[({3-[2-(4-chlorophenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[({3-[2-(4-chlorophenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Imidazolidinone Core: This involves the reaction of 4-chlorophenyl ethyl ketone with 4-fluorophenyl isothiocyanate under basic conditions to form the imidazolidinone core.

    Acetylation: The imidazolidinone intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine.

    Coupling with Ethyl 4-aminobenzoate: The acetylated imidazolidinone is then coupled with ethyl 4-aminobenzoate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[({3-[2-(4-chlorophenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid, bromine

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure, which may interact with biological targets in novel ways.

    Materials Science: The compound’s unique functional groups may make it useful in the development of new materials with specific properties, such as enhanced conductivity or stability.

    Biological Research: It can be used as a tool compound to study the effects of specific functional groups on biological systems.

Mechanism of Action

The mechanism of action of Ethyl 4-[({3-[2-(4-chlorophenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-aminobenzoate: A simpler analog that lacks the imidazolidinone and thioxo groups.

    4-Chlorophenyl ethyl ketone: A precursor in the synthesis of the target compound.

    4-Fluorophenyl isothiocyanate: Another precursor used in the synthesis.

Uniqueness

Ethyl 4-[({3-[2-(4-chlorophenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate is unique due to its combination of functional groups, which may confer unique biological or material properties not found in simpler analogs.

Properties

Molecular Formula

C28H25ClFN3O4S

Molecular Weight

554.0 g/mol

IUPAC Name

ethyl 4-[[2-[3-[2-(4-chlorophenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C28H25ClFN3O4S/c1-2-37-27(36)19-5-11-22(12-6-19)31-25(34)17-24-26(35)33(23-13-9-21(30)10-14-23)28(38)32(24)16-15-18-3-7-20(29)8-4-18/h3-14,24H,2,15-17H2,1H3,(H,31,34)

InChI Key

RTOWBBIBKUVCFX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F

Origin of Product

United States

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